3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
Overview
Description
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound that features a triazine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a phenylhydrazine derivative with a suitable carbonyl compound, followed by cyclization in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to more reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized triazine derivative, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
Phenylhydrazine Derivatives: Compounds with related functional groups.
Other Triazine Derivatives: Compounds with variations in the triazine ring or substituents.
Uniqueness
3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is unique due to its specific combination of a phenyl group and a triazine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZGNBGROCJEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NNC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447600 | |
Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82507-66-2 | |
Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions that 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo?
A: This compound exhibits diverse reactivity. For instance, it reacts with phosphorus pentasulfide to yield the corresponding 6-thione derivative. [] It can also undergo methylation reactions, both at the nitrogen atoms and the 6-thione group (if present). [, ] Additionally, it can be modified through Mannich reactions at the nitrogen atom, introducing substituents like morpholinomethylene. []
Q2: Can 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one be oxidized?
A: Yes, 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, a derivative of the compound, undergoes aerial oxidation, resulting in a mixture of 1-methyl-3-phenyl-1,2,4-triazin-6(1H)-one and 1-methyl-3-phenyl-1,4-dihydro-1,2,4-triazine-5,6-dione. [] This highlights the susceptibility of the dihydrotriazinone ring to oxidation. Interestingly, further oxidation of the dehydro derivative with Oxone® leads to a rearrangement, forming a triazole ring. []
Q3: What is the significance of studying the tautomeric forms of these triazinones?
A: Understanding the tautomeric preferences is crucial as it directly impacts the compound's reactivity and potential biological activity. For example, research confirmed that 2-Methyl-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one exists in a zwitterionic form in the solid state, while 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one adopts a non-ionic tautomer. [] This information is vital for predicting the molecule's behavior in different chemical environments.
Q4: Has 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one been explored for its anticancer potential?
A: Yes, research has explored the synthesis and anticancer evaluation of various 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives. [] This study highlights the potential of modifying this scaffold for developing novel anticancer agents.
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